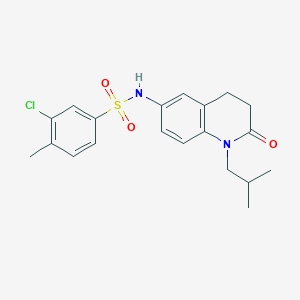
1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea, also known as DPhenylU, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
- Anticancer Agents : Diaryl ureas have been studied for their antiproliferative activity against various cancer cell lines. For example, derivatives designed and synthesized showed significant effects on selective cancer cell lines, indicating their potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition : Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies suggest their strong adsorption and protective layer formation on metal surfaces, highlighting their utility in materials science (Mistry et al., 2011).
Molecular Interactions and Biological Activity
- DNA-Topoisomerase Inhibitory Activity : Asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and ability to inhibit DNA topoisomerases, demonstrating significant antiproliferative actions and potential as cancer therapeutics (Esteves-Souza et al., 2006).
Environmental Applications
- Microbial Degradation : Research on substituted urea herbicides has explored their phytotoxicity and degradation by various fungi, shedding light on environmental detoxification and the microbial breakdown of synthetic compounds (Murray et al., 1969).
Chemical Reactivity and Synthesis
- Spectroscopic Characterization : Studies on imidazole derivatives, including spectroscopic characterization and computational analysis, provide insights into the reactivity and potential applications of such compounds in medicinal chemistry and material science (Hossain et al., 2018).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-27-16-10-6-9-14(18(16)28-2)21-19(25)22-15(13-7-4-3-5-8-13)11-23-17(24)12-29-20(23)26/h3-10,15H,11-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMKVVEAAGTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2832542.png)
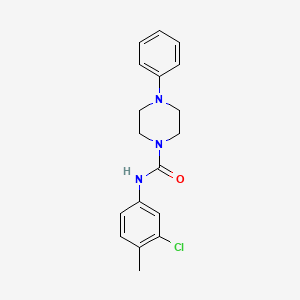
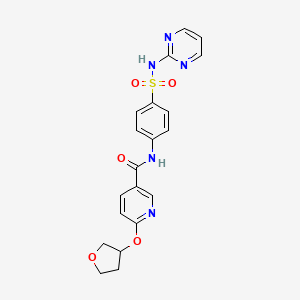
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)
![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

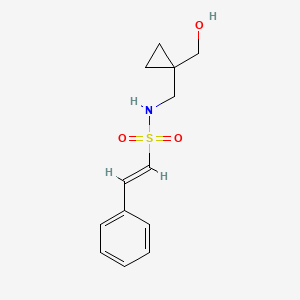
![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)
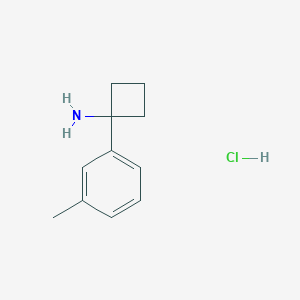
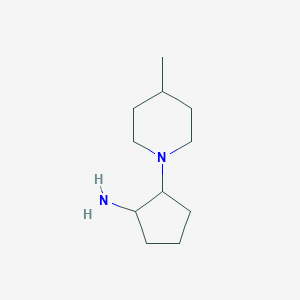

![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)
